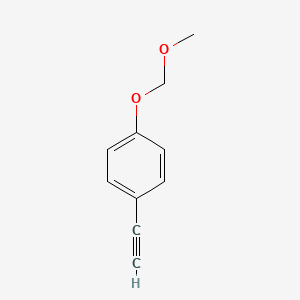

4-(Methoxymethoxy)-1-ethynylbenzene

Descripción general

Descripción

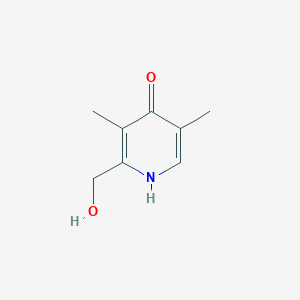

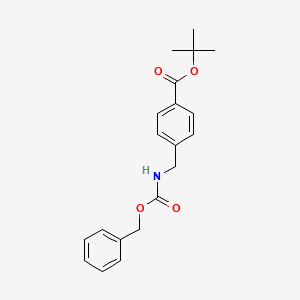

The compound “4-(Methoxymethoxy)-1-ethynylbenzene” is an organic compound that contains a benzene ring. The “4-(Methoxymethoxy)” indicates a methoxy group (OCH3) attached to another methoxy group, which is then attached to the fourth carbon of the benzene ring. The “1-ethynyl” suggests an ethynyl group (C≡CH) attached to the first carbon of the benzene ring .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the ethynyl group and the methoxymethoxy group to the benzene ring. This could potentially be achieved through reactions such as electrophilic aromatic substitution or nucleophilic aromatic substitution .Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring, which is a cyclic compound with alternating double bonds. The ethynyl group would likely cause some electron withdrawing due to the triple bond, while the methoxymethoxy group would likely introduce some electron-donating effects .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the ethynyl and methoxymethoxy groups. The ethynyl group might undergo addition reactions, while the methoxymethoxy group could potentially be cleaved under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the ethynyl group could potentially increase the compound’s acidity, while the methoxymethoxy group could influence its polarity .Aplicaciones Científicas De Investigación

Synthesis and Material Applications

Research has focused on synthesizing conjugated rigid rods with terminal carboxylate groups using ethynylarene-based compounds, demonstrating their potential in creating materials with unique optical properties and liquid crystal phase behavior (Fasina et al., 2005). The study of 1,4-diethynylbenzene derivatives highlights their application in designing platinum(ii) poly-yne polymers, which exhibit varied thermal stability and optical characteristics influenced by substituents on the aromatic spacer group (Khan et al., 2003).

Crystal Engineering and Supramolecular Chemistry

The investigation of para-substituted ethynylbenzene derivatives for crystal engineering reveals how molecular packing, driven by intermolecular hydrogen bonding, can be tailored by substituent choice, affecting material properties such as stability and intermolecular interactions (Dai et al., 2004).

Organic Synthesis and Chemical Reactions

Studies also explore the synthesis of chalcone derivatives from methoxy-substituted compounds, noting their biological activities and potential in medicinal chemistry (Jung et al., 2017). Furthermore, the application of methoxy-substituted α-O-4 lignin model compounds in understanding pyrolysis mechanisms opens avenues for biofuel research and the development of sustainable chemical processes (Kim et al., 2014).

Catalysis and Surface Chemistry

Research involving the electrochemical grafting of phenyl layers onto surfaces from diazonium salt solutions, including methoxybenzene derivatives, provides insights into surface modification techniques crucial for developing advanced sensors and electronic devices (Rappich et al., 2006).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1-ethynyl-4-(methoxymethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-3-9-4-6-10(7-5-9)12-8-11-2/h1,4-7H,8H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQGXVRVPETZAKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=C(C=C1)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,7aS)-3,7a-diphenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B3116980.png)

![4-[1-(Methylsulfonamido)-1-oxo-2-propyl]phenyl Trifluoromethanesulfonate](/img/structure/B3117005.png)

![N,N-diphenyl-10-[10-(N-phenylanilino)anthracen-9-yl]anthracen-9-amine](/img/structure/B3117024.png)

![rac-(4aS,7aS)-4-methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride](/img/structure/B3117062.png)

![tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-fluoro-4-nitrophenyl)carbamate](/img/structure/B3117065.png)